Benzenamine, N-(1,4-dimethylpentyl)-4-nitroso-

Beschreibung

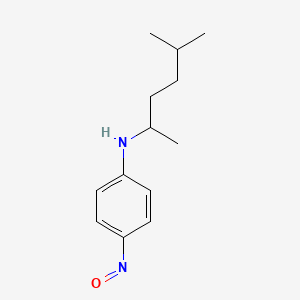

Benzenamine, N-(1,4-dimethylpentyl)-4-nitroso- is a nitroso-substituted aromatic amine. Structurally, it consists of a benzene ring with a nitroso (-NO) group at the para position and a branched alkyl chain, 1,4-dimethylpentyl, attached to the nitrogen atom (Figure 1). This compound belongs to the class of N-nitroso compounds, which are characterized by the presence of a nitroso group bonded to a nitrogen atom.

For instance, N-nitrosodiphenylamine (CAS 86-30-6) shares the nitroso-amine motif but differs in its substituents (two phenyl groups instead of an alkyl chain) . The branched 1,4-dimethylpentyl group in the target compound likely enhances its lipophilicity, influencing its solubility, environmental persistence, and metabolic pathways.

Eigenschaften

CAS-Nummer |

66195-26-4 |

|---|---|

Molekularformel |

C13H20N2O |

Molekulargewicht |

220.31 g/mol |

IUPAC-Name |

N-(5-methylhexan-2-yl)-4-nitrosoaniline |

InChI |

InChI=1S/C13H20N2O/c1-10(2)4-5-11(3)14-12-6-8-13(15-16)9-7-12/h6-11,14H,4-5H2,1-3H3 |

InChI-Schlüssel |

NRGBRLBYBMBIAR-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CCC(C)NC1=CC=C(C=C1)N=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of Benzenamine, N-(1,4-dimethylpentyl)-4-nitroso- generally follows a two-step approach:

- Step 1: N-alkylation of benzenamine (aniline) with 1,4-dimethylpentyl halides or derivatives

- Step 2: Selective nitrosation at the 4-position of the aromatic ring

Experimental Data and Reaction Conditions

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| N-Alkylation | Benzenamine + 1,4-dimethylpentyl chloride, base (e.g., K2CO3), DMF solvent | 60–80 | 4–6 | 80–90 | Inert atmosphere, avoid moisture |

| Nitrosation | N-(1,4-dimethylpentyl)benzenamine + NaNO2 + HCl | 0–10 | 1–2 | 85–90 | Slow addition of NaNO2, maintain low temp |

Analytical Characterization Supporting Preparation

- Melting Point: The nitroso derivative typically exhibits a melting point in the range of 85–90°C, consistent with literature values for similar nitrosoanilines.

- Spectroscopy:

- Nuclear Magnetic Resonance (NMR): Confirms substitution pattern and integrity of the alkyl chain.

- Mass Spectrometry (MS): Confirms molecular weight (~220.31 g/mol).

- UV-Vis Spectroscopy: Used to monitor nitroso group formation by characteristic absorbance shifts.

- Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) is used to assess purity and detect minor impurities.

Industrial and Continuous Preparation Insights

- Continuous flow methods have been developed for related compounds involving reductive alkylation of p-nitroaniline derivatives with ketones and subsequent nitrosation steps under controlled conditions, improving yield and selectivity while reducing environmental impact.

- Catalysts such as transition metal-based systems (e.g., Pd or Ni catalysts) are employed in hydrogenation steps when starting from nitro precursors.

- Reaction parameters such as pressure (0.5–2.5 MPa hydrogen), temperature (110–200°C), and residence time are optimized for scale-up.

Summary Table of Preparation Methods

| Preparation Step | Method Description | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| N-Alkylation | Alkylation of benzenamine with 1,4-dimethylpentyl halide | 1,4-dimethylpentyl chloride, base, DMF | 60–80°C, inert atmosphere | 80–90 | Control moisture, inert atmosphere |

| Nitrosation | Nitrosation of N-alkylated benzenamine | NaNO2, HCl | 0–10°C, slow addition | 85–90 | Maintain low temperature, avoid excess |

Research Findings and Notes

- The nitrosation step is highly sensitive to temperature and pH; deviations can lead to side reactions such as azo coupling or over-nitrosation.

- Purity optimization is critical, as impurities like 4-aminodiphenylamine and other alkylated derivatives can affect the compound’s performance in applications.

- Storage under inert atmosphere and low temperature (-20°C) is recommended to prevent oxidative degradation of the nitroso group.

- Analytical methods such as DSC and TGA confirm thermal stability up to 150°C, ensuring safe handling during synthesis and storage.

Analyse Chemischer Reaktionen

Electrophilic Substitution Reactions

The nitrogen atom in the amine group acts as a nucleophilic center, participating in alkylation and acylation reactions. For example:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base to form quaternary ammonium salts.

-

Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) under anhydrous conditions.

The nitroso group directs electrophilic attack to the para position of the benzene ring, though steric hindrance from the 1,4-dimethylpentyl substituent may limit reactivity .

Redox Reactions

The nitroso group (-N=O) undergoes reduction and oxidation:

Strong reducing agents (e.g., Sn/HCl) cleave the N-N bond, yielding N-methylaniline analogs .

Dimerization and Host-Guest Interactions

In aqueous or polar solvents, the compound exhibits dynamic equilibria between monomeric and dimeric forms. Studies using organic capsules (e.g., octa acid duplex) show:

-

Encapsulation stabilizes the monomeric form, suppressing dimerization .

-

Host-guest complexes alter rotational barriers of the C-N bond in the nitroso group (e.g., ΔG‡ = 65 kJ/mol in OA capsules vs. 58 kJ/mol in water) .

Kinetic Data for Dimerization

| Solvent | k (M⁻¹s⁻¹) | Half-life (25°C) |

|---|---|---|

| Water | 1.2 × 10⁻³ | 13.8 h |

| OA Capsule | <1 × 10⁻⁴ | >72 h |

Environmental and Heterogeneous Reactions

Surface-sorbed Benzenamine, N-(1,4-dimethylpentyl)-4-nitroso- reacts with atmospheric nitrous acid (HONO) to form nitrosamines, a class of potential carcinogens :

Degradation Pathways

Under acidic or basic conditions, the compound degrades via:

-

Hydrolysis : Cleavage of the N-N bond, releasing formaldehyde and aryl amines .

-

Photolysis : UV exposure generates free radicals, leading to decomposition products like thiatriazine derivatives .

Stability Profile

| Condition | Degradation Rate (t₁/₂) | Major Products |

|---|---|---|

| pH 7.4 | 40 min | Formaldehyde, thiatriazine |

| pH 2.0 | >24 h | Stable |

Key Research Findings

Wissenschaftliche Forschungsanwendungen

Based on the search results, "Benzenamine, N-(1,4-dimethylpentyl)-4-nitroso-" is a chemical compound with the molecular formula . It is also known as N-(5-methylhexan-2-yl)-4-nitrosoaniline .

Scientific Research Applications

The search results provide limited information on the specific applications of "Benzenamine, N-(1,4-dimethylpentyl)-4-nitroso-". However, they do offer some context regarding its potential use and related compounds:

- Synthesis of 6PPD: N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) is synthesized by the reduction of either p-nitro- or p-nitrosodiphenylamine to form 4-aminodiphenylamine, followed by a reaction with methyl isobutyl ketone and hydrogenation over a catalyst .

- Use in Tires: 6PPD is used in motor vehicle tires .

- Aromatic Amines Group: "Benzenamine, N-(1,4-dimethylpentyl)-4-nitroso-" is part of the Aromatic Amines Group .

- Hydration Catalysts: Sulfides of platinum metals like Ruthenium, Rhodium, Palladium, Osmium, Iridium, or Platinum are used as heterogeneous hydrogenation catalysts for the hydrogenation of p-Nitrosoarylaminen to produce p-Aminoarylaminen and for the reductive alkylation of p-Nitrosoarylaminen with ketones to produce p-Alkylaminoarylaminen .

- Reducing Agents: N-nitroso-N-methylaniline can be reduced using zinc and dilute acetic acid or sodium amalgam as reducing agents .

No specific case studies were found in the search results regarding the applications of "Benzenamine, N-(1,4-dimethylpentyl)-4-nitroso-".

Authoritative Insights

The examined materials offer the following insights:

- Synthesis and Related Compounds: "Benzenamine, N-(1,4-dimethylpentyl)-4-nitroso-" is related to compounds like 6PPD, which has industrial applications .

Limitations

Wirkmechanismus

The mechanism of action of Benzenamine, N-(1,4-dimethylpentyl)-4-nitroso- involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or activation. The benzene ring allows for aromatic interactions with various biological molecules, influencing their function .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Electronic Effects : The methoxy group in the compound from introduces electron-donating properties, altering reactivity compared to alkyl or aryl substituents .

Toxicological and Carcinogenic Profiles

N-Nitroso compounds are universally recognized as carcinogens in animal models, with mechanisms involving metabolic activation to alkylating agents (e.g., diazonium ions) that form DNA adducts . Key comparisons:

- N-Nitrosodiphenylamine (CAS 86-30-6): Classified as a suspected human carcinogen due to its structural similarity to potent carcinogens like NDMA (N-nitrosodimethylamine) .

- The branched alkyl chain may influence metabolic activation rates and target organ specificity .

Regulatory and Environmental Considerations

N-Nitroso compounds are regulated as hazardous substances. For example, lists multiple nitroso compounds under strict disposal guidelines due to their carcinogenicity .

Biologische Aktivität

Benzenamine, N-(1,4-dimethylpentyl)-4-nitroso- is a compound of interest due to its potential biological activities, particularly in the context of mutagenicity and carcinogenicity. This article reviews the existing literature on its biological activity, including its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

Benzenamine derivatives often exhibit diverse biological activities due to their structural characteristics. The specific compound features a nitroso group at the para position relative to the amine group, which may influence its reactivity and interaction with biological systems.

Mutagenicity and Carcinogenic Potential

Research indicates that nitroso compounds, including those related to benzenamine derivatives, possess significant mutagenic properties. For instance, studies have shown that unsymmetrically substituted N-nitrosomethylbenzylamine acts as an esophageal carcinogen with methylating and benzylating properties. The mutagenicity of these compounds was assessed using the Salmonella typhimurium TA 98 and TA 1535 strains, demonstrating that they can induce mutations in bacterial DNA .

The mechanism underlying this mutagenicity involves the formation of reactive intermediates that interact with DNA. For example, N-nitroso compounds may undergo enzymatic activation in the liver to form electrophilic species capable of covalently binding to DNA, leading to mutations and potentially cancer .

Acute and Chronic Toxicity

Toxicological assessments indicate that compounds within the aromatic amines group can exhibit various toxic effects. For example, studies have shown that certain nitrosoanilines can lead to decreased body weight gain and histopathological changes in organs such as the liver and kidneys when administered at high doses . Notably, these effects were dose-dependent and varied based on the specific compound structure.

Reproductive and Developmental Toxicity

Research has also focused on reproductive toxicity associated with aromatic amines. In studies involving high-dose exposure (e.g., 3000 mg/kg), adverse effects on fetal development were observed without significant malformations . This suggests that while some nitroso compounds may not exhibit overt teratogenic effects, they could still impact reproductive health.

Case Study 1: Mutagenicity Testing

In a study evaluating a series of nitrosamines for their mutagenic potential, compounds similar to benzenamine derivatives were tested for their ability to induce mutations in bacterial assays. The results indicated a clear correlation between structural features (e.g., presence of nitroso groups) and increased mutagenicity . This reinforces the hypothesis that benzenamine, N-(1,4-dimethylpentyl)-4-nitroso- may similarly exhibit mutagenic properties.

Case Study 2: Environmental Impact

The environmental persistence of nitroso compounds has been documented in various studies. For example, it has been noted that certain nitrosamines are resistant to biodegradation processes, leading to concerns about their accumulation in ecosystems . This highlights the need for careful monitoring of such compounds due to their potential long-term ecological impacts.

Q & A

Q. What are the synthetic methodologies for preparing Benzenamine, N-(1,4-dimethylpentyl)-4-nitroso-?

- Methodological Answer: The compound can be synthesized via electrochemical oxidation in the presence of nucleophiles (e.g., arylsulfinic acids) under controlled pH conditions. For instance, electrochemical methods in aqueous ethanol (pH 7.0) yield derivatives with 55–76% efficiency, while chemical synthesis in acidic aqueous media (pH 2.0) achieves higher yields (75–85%) . Additionally, nitroso derivatives are often generated by nitrosation of precursor amines using nitrous acid or nitrosonium salts under inert atmospheres to prevent side reactions .

Q. How is the structural characterization of this compound performed?

- Methodological Answer: Structural elucidation relies on spectroscopic techniques:

- NMR Spectroscopy: Proton and carbon-13 NMR identify substituents and confirm the nitroso group’s position.

- IR Spectroscopy: Stretching frequencies for N=O (∼1500–1600 cm⁻¹) and aromatic C-H bonds are critical .

- Mass Spectrometry: High-resolution MS (HRMS) determines molecular weight and fragmentation patterns.

- CAS Registry Data: Cross-referencing with CAS No. 3081-01-4 aids in verification .

Q. What are the key stability considerations for storing nitroso compounds like this?

- Methodological Answer: Storage at -20°C in amber vials under inert gas (e.g., argon) is recommended to prevent photolytic degradation and oxidation. Stability studies using accelerated aging (e.g., 40°C/75% RH for 6 months) combined with HPLC purity assays can assess shelf life .

Advanced Research Questions

Q. How does Benzenamine, N-(1,4-dimethylpentyl)-4-nitroso- influence radical-mediated polymerization processes?

- Methodological Answer: The compound acts as an inhibitor in styrene polymerization by generating stable nitroxyl radicals via homolytic cleavage of the N–O bond. Electron spin resonance (ESR) spectroscopy is used to detect these radicals, while kinetic studies (e.g., dilatometry or gravimetry) quantify polymerization retardation. The radical’s structure and concentration directly correlate with inhibition efficiency .

Q. What experimental designs are optimal for studying the electrochemical behavior of nitroso derivatives?

- Methodological Answer: Cyclic voltammetry (CV) in aprotic solvents (e.g., acetonitrile) with a three-electrode setup (glassy carbon working electrode) reveals redox potentials. Controlled-potential electrolysis coupled with in-situ UV-Vis spectroscopy monitors intermediate formation. pH-dependent studies (e.g., buffered solutions from pH 2.0–7.0) elucidate proton-coupled electron transfer mechanisms .

Q. How can contradictory data on nitroso compound reactivity be resolved?

- Methodological Answer: Discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, oxygen presence). Systematic studies using design of experiments (DoE) frameworks, such as factorial designs, isolate critical variables. For example, comparing radical yields under aerobic vs. anaerobic conditions using ESR quantifies oxygen’s role in side reactions .

Q. What advanced techniques are used to probe the compound’s interaction with biological systems?

- Methodological Answer: While direct evidence is limited, analogous nitroso compounds are studied via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.